Novaluron
Overview
Description
Novaluron is a chemical compound with pesticide properties, belonging to the class of insecticides known as insect growth regulators. It is a benzoylphenyl urea developed by Makhteshim-Agan Industries Ltd. This compound is used on various food crops, including apples, potatoes, brassicas, ornamentals, and cotton. It is valued for its low risk to the environment and non-target organisms, making it an important option for integrated pest management .
Mechanism of Action
Target of Action
Novaluron is an insect growth regulator that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the insect’s exoskeleton, and its synthesis is an active process during the larval stages of insect development .
Mode of Action
this compound inhibits chitin formation, thereby disrupting the normal growth and development of insects . It acts by ingestion and contact, causing abnormal endocuticular deposition and abortive molting . The compound specifically targets the larval stages of insects that actively synthesize chitin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting chitin formation, this compound disrupts the normal molting process of insects, leading to their death . The compound also affects the normal development of insect embryos .
Pharmacokinetics
this compound exhibits high bioavailability, with approximately 90-95% of the compound being metabolized . The compound has an elimination half-life of 1-4 hours, and it is primarily excreted through the kidneys . These ADME (Absorption, Distribution, Metabolism, Excretion) properties contribute to the compound’s bioavailability and its effectiveness as an insecticide .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of chitin synthesis, leading to abnormal endocuticular deposition and abortive molting . This results in the death of the insect larvae. In addition, this compound can also kill insect embryos by disrupting their normal development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a field-based evaluation of this compound against mosquito breeding in leaf axils of pineapple plantations showed that the compound exhibited a functional efficacy of 8 weeks, with a 100% reduction of larval breeding observed up to the 2nd week after application . Therefore, the timing and frequency of this compound application may need to be adjusted based on environmental conditions to maximize its efficacy .
Biochemical Analysis
Biochemical Properties
Novaluron interacts with enzymes and proteins involved in the synthesis of chitin, a key component of the exoskeleton of insects . It inhibits chitin formation, specifically targeting larval insect stages that actively synthesize chitin . The exact biochemical activity of these compounds, which gives them their insecticidal activity, has not yet been elucidated .
Cellular Effects
This compound affects various types of cells and cellular processes. In laboratory studies, this compound was found to be highly active against Cx. quinquefasciatus, disrupting molting in nymphs and preventing adult females from developing viable oothecae . It also interferes with ootheca production in adult females, but only before they form an ootheca .
Molecular Mechanism
The exact mechanism of action of this compound has not been extensively researched, but the general mechanisms and effects common to benzoylphenyl ureas apply. The compound inhibits chitin formation, targeting specifically larval insect stages that actively synthesize chitin . This results in abnormal endocuticular deposition and abortive molting, leading to the death of the insect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study on red palm weevil larvae, 100% mortality was observed within 24 hours at a dose of 20 ppm . The total elimination of Aedes larvae continued for up to 2 weeks and a 50% reduction was observed until the 8th week .
Dosage Effects in Animal Models
Animal studies have shown that doses of this compound can affect the liver, kidney, spleen, pancreas, thymus, and adrenal glands, among others .
Metabolic Pathways
The absorbed this compound is metabolized and 14 and 15 components were detected in the urine and bile respectively . The main metabolic pathway was cleavage of the urea bridge between the chlorophenyl- and difluorophenylgroups .
Preparation Methods
Novaluron can be synthesized through a four-step reaction process. The synthesis begins with the reduction of 2-chloro-4-nitrophenol to chloro-4-aminophenol. This is followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline. The final steps involve the reaction of this intermediate with 2,6-difluorobenzoyl chloride and subsequent cyclization to form this compound .
Chemical Reactions Analysis
Novaluron undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Novaluron has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzoylphenyl ureas. In biology, this compound is used to investigate the effects of insect growth regulators on insect development and physiology. In medicine, it is studied for its potential use in controlling insect-borne diseases. In industry, this compound is used as an insecticide to protect crops from insect pests, reducing the reliance on more harmful pesticides .
Comparison with Similar Compounds
Novaluron is similar to other insect growth regulators such as pyriproxyfen, spinosad, and temephos. this compound is unique in its specific inhibition of chitin synthesis, which makes it highly effective against a wide range of insect pests. Pyriproxyfen acts as a juvenile hormone analog, spinosad targets the nervous system, and temephos is an organophosphate insecticide. The unique mode of action of this compound, combined with its low toxicity to non-target organisms, makes it a valuable tool in integrated pest management .
Properties
IUPAC Name |
N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPPVKZQTLUDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3, C17H9ClF8N2O4 | |
Record name | Novaluron | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034773 | |
Record name | Novaluron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [MSDSonline] | |
Record name | Novaluron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6400 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in organic solvents, In water, 0.9531 mg/l @ 25 °C | |
Record name | NOVALURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.66 g/cu cm | |
Record name | NOVALURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000375 [mmHg], 3.75X10-6 mm Hg @ 40 °C | |
Record name | Novaluron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6400 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NOVALURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
116714-46-6 | |
Record name | Novaluron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116714-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Novaluron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116714466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Novaluron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NOVALURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8H1B3CW0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | NOVALURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-179 °C | |
Record name | NOVALURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7004 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of novaluron?
A1: this compound is a benzoylphenyl urea (BPU) insecticide that acts as a chitin synthesis inhibitor (CSI). [, , , ] It disrupts the formation of chitin, a crucial component of insect cuticles, leading to abnormal endocuticular deposition and abortive molting. []
Q2: How does this compound impact insect development?
A2: this compound primarily targets the larval stages of insects. [] By inhibiting chitin synthesis, it disrupts the molting process, ultimately causing larval death. [, ] This effect has been observed in various species, including the codling moth (Cydia pomonella), [] Colorado potato beetle (Leptinotarsa decemlineata), [, , , ] and cotton leafworm (Spodoptera littoralis). [, ]
Q3: Does this compound affect adult insects?
A3: While this compound is not directly lethal to adult insects, studies have demonstrated sublethal effects on reproduction. [, ] For instance, exposure of adult codling moths to this compound reduced egg viability, regardless of whether the exposure was through ingestion, contact, or topical spray. []
Q4: Are there any observed transovarial effects of this compound?
A4: Yes, research indicates that this compound can be transferred from treated adult insects to their eggs, reducing egg hatch. This transovarial activity has been observed in species like the codling moth, [] obliquebanded leafroller (Choristoneura rosaceana), [] and azalea lace bug (Stephanitis pyrioides). [, , ]
Q5: How does this compound compare to other chitin synthesis inhibitors in terms of effectiveness?
A5: Laboratory studies show that this compound exhibits higher potency against certain pests compared to other benzoylphenyl ureas like teflubenzuron and chlorfluazuron. For example, the LC50 of this compound on 3rd-instar cotton leafworm (Spodoptera littoralis) was tenfold lower than that of teflubenzuron. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H27ClF2N4O3 and its molecular weight is 540.99 g/mol.
Q7: Is there information available on the spectroscopic data of this compound?
A7: While the provided research does not delve into detailed spectroscopic data, specific analytical techniques employed for this compound characterization and quantification are discussed. These include High Performance Liquid Chromatography (HPLC) [] and gas chromatography with electron capture detection (GC-ECD). []
Q8: How stable is this compound under field conditions?
A8: Studies show that this compound exhibits good residual activity, indicating persistence in the environment. [, , , ] For example, on potato foliage, a single application of this compound provided up to 85% mortality of Colorado potato beetle larvae even after 5 weeks. [, ]
Q9: Does rainfall affect this compound's effectiveness?
A9: Artificial rain simulations showed minimal impact on this compound's efficacy against cotton leafworm larvae and whitefly nymphs, suggesting suitability for use in tropical and rainy conditions. []
Q10: How does this compound degrade in the environment?
A10: While specific degradation pathways are not discussed in the provided research, the studies highlight its persistence in various environmental matrices. [, , , ] Further research into its environmental fate and degradation products would be beneficial.
Q11: Are there slow-release formulations of this compound available?
A11: Yes, research explored the development of slow-release formulations using wax-based matrices to prolong this compound's effectiveness in controlling mosquito larvae in standing water. [] These formulations aimed to provide consistent release regardless of water conditions, potentially reducing the frequency of reapplication.
Q12: Does this compound pose risks to beneficial insects?
A13: While this compound generally exhibits low toxicity towards adult beneficial insects, some studies suggest negative impacts on specific species and life stages. [, , , ] For example, exposure to this compound residues negatively affected the development and reproduction of the alfalfa leafcutting bee (Megachile rotundata). [, ]
Q13: Is there a risk of resistance development in insect populations exposed to this compound?
A14: While this compound possesses characteristics that might delay resistance development, studies have observed varying levels of susceptibility to this compound in Colorado potato beetle populations, even without prior exposure. [, ] This emphasizes the need for judicious use and appropriate resistance management strategies.
Q14: What are the implications of this compound's mode of action for resistance management?
A15: this compound's unique mode of action, distinct from neurotoxic insecticides like organophosphates, carbamates, and pyrethroids, makes it a valuable tool for resistance management programs. [, ] By rotating this compound with insecticides having different modes of action, the selection pressure on pest populations can be diversified, potentially delaying resistance development.
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